molecular formula C14H9BrN2 B1340210 3-(5-Bromo-pyridin-2-yl)-quinoline CAS No. 569350-78-3

3-(5-Bromo-pyridin-2-yl)-quinoline

Cat. No. B1340210
CAS RN: 569350-78-3
M. Wt: 285.14 g/mol
InChI Key: KGTJBUVGZASOLT-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromo-pyridin-2-yl)-quinoline” is a chemical compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The pyridine ring is substituted at the 5th position with a bromine atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives . Another method involves the reaction of salicylaldehyde with 5-bromo-2-aminopyridine .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been carried out using various computational methods. For instance, Density Functional Theory (DFT) studies were performed for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine has been used to synthesize novel pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, complexity, etc., have been computed for 5-Bromo-2-hydroxymethylpyridine .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

The compound “3-(5-Bromo-pyridin-2-yl)-quinoline” can be used in the synthesis of novel pyridine derivatives. This process involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The resulting pyridine derivatives have been studied using Density Functional Theory (DFT) methods, which describe possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Biological Activities

The synthesized pyridine derivatives have shown promising biological activities. For instance, they have been tested for anti-thrombolytic, biofilm inhibition, and haemolytic activities . One of the compounds, 4b, exhibited a significant percentage lysis value against clot formation in human blood .

Quantum Mechanical Investigations

Quantum mechanical investigations have been carried out on these pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . These studies provide insights into the frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .

Preparation of 5-Bromopyrimidine Compounds

The compound “3-(5-Bromo-pyridin-2-yl)-quinoline” can also be used in the preparation of 5-Bromopyrimidine compounds . This process involves several steps including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction .

Pharmaceutical Chemistry

The derivatives of this compound have extensive use in pharmaceutical chemistry . They serve as important medicine intermediates .

Organic Synthesis

The compound and its derivatives are also used in organic synthesis . The synthesis of these compounds is challenging, and there is a need for the development of a method that is easy to operate, react easily controllable, and has a suitable overall yield .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, the safety data for 5-Bromo-2-hydroxymethylpyridine is available .

Future Directions

The future directions in the research of similar compounds could involve further investigation of their synthesis, characterization, and potential applications. For instance, the Suzuki cross-coupling reaction could be explored further for the synthesis of novel pyridine derivatives . Additionally, these compounds could be investigated for their potential biological activities and applications in medicinal chemistry .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-12-5-6-14(17-9-12)11-7-10-3-1-2-4-13(10)16-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTJBUVGZASOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478025
Record name 3-(5-Bromo-pyridin-2-yl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-pyridin-2-yl)-quinoline

CAS RN

569350-78-3
Record name 3-(5-Bromo-pyridin-2-yl)-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.1 g (4.7 mmol) of 2,5-dibromo-pyridin, 1.0 g (3.92 mmol) of 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline, 0.45 g of tetrakis(triphenylphosphine)palladium(0), 7.84 ml of 2M K2CO3 and 1.26 g of tetrabutylammoniumbromide were added to a 100 ml round-bottom flask in an argon atmosphere, and 30 ml of THF and 15 ml of toluene were added thereto. Then, the mixture was refluxed at 100° C. for 16 hours. When the mixture solution turned dark brown, water was added thereto and the mixture was subject to extraction using chloroform. Then, an organic layer extracted therefrom was dried using anhydrous magnesium sulfate and filtered. A solvent was removed and the resultant was separated using a silica gel column chromatography to obtain 1.2 g of white solid 3-(5-bromo-pyridin-2-yl)-quinoline which was identified by APCI using LCMS. As a result, a main peak was observed at [M+H]+=285.
Quantity
1.1 g
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reactant
Reaction Step One
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1 g
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reactant
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7.84 mL
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reactant
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30 mL
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reactant
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1.26 g
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catalyst
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0.45 g
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catalyst
Reaction Step One
Quantity
15 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

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